{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE
Overview
Description
{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of pyrazole, piperazine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and piperazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating certain diseases or conditions, particularly those involving inflammation or microbial infections .
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Zolazepam: A compound with a similar pyrazole structure used as a tranquilizer.
Fluoxastrobin: A fungicide with a similar phenoxy group.
Uniqueness
{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[1-[(3-chlorophenoxy)methyl]pyrazol-3-yl]-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN4O2/c23-18-5-3-6-19(14-18)30-16-28-9-8-21(25-28)22(29)27-12-10-26(11-13-27)15-17-4-1-2-7-20(17)24/h1-9,14H,10-13,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSIDUSGLIBTPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=NN(C=C3)COC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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